molecular formula C10H12BrN3 B2919170 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1628264-05-0

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine

Número de catálogo: B2919170
Número CAS: 1628264-05-0
Peso molecular: 254.131
Clave InChI: USFKUZLRWZPVGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine is a high-quality organic compound supplied for life science research and development . This compound, with the CAS number 1628264-05-0, has a molecular formula of C17H9F4N and a molecular weight of 303.25 g/mol . It is characterized as a white to yellow solid and is one of the many fine chemicals available for research applications . As a brominated and N-methylated imidazopyridine derivative, this chemical scaffold is of significant interest in medicinal chemistry and serves as a valuable building block (synthon) for the synthesis of more complex molecules. Researchers can utilize it in various experimental contexts, including method development, chemical biology studies, and as a key intermediate in pharmaceutical research. The product is available in various packaging options and can be produced to meet specific customer requirements, including high and ultra-high purity grades (from 99% to 99.999% and higher) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-3-8-10(12-2)14-6-7(11)4-5-9(14)13-8/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFKUZLRWZPVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Br)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 2-ethylpyridine and N-methylimidazole as starting materials. The reaction proceeds through a series of steps involving bromination, alkylation, and cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine may involve large-scale bromination and cyclization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mecanismo De Acción

The mechanism of action of 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations :

  • Halogen vs.
  • Aryl vs. Alkyl at Position 2 : Ethyl (2-Et) offers intermediate steric bulk between phenyl (2-Ph) and smaller groups (e.g., Me), balancing target affinity and solubility .
  • Amine Substitution at Position 3 : N-Methyl (3-NMe₂) reduces hydrogen-bonding capacity compared to cyclohexyl or aryl amines, impacting target selectivity .
Physicochemical Properties
Property 6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine 6-Methyl-2-phenylimidazo[1,2-a]pyridine N-Cyclohexyl-2-(5-nitrofuran) analog
Molecular Weight ~285.1 g/mol 209.3 g/mol 357.3 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) 3.1 3.5
Solubility Low in water; soluble in DMSO Moderate in ethanol Poor in water; requires co-solvents
Stability Stable at RT; sensitive to light (Br) Stable Photodegradation (nitrofuran)

Notes:

  • Bromine increases molecular weight and may reduce aqueous solubility compared to methyl analogs .
  • Nitrofuran-containing derivatives exhibit redox instability, limiting shelf life .

Actividad Biológica

6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its molecular formula is C10H12BrN3, with a molecular weight of 303.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a bromine atom at the sixth position, an ethyl group at the second position, and a methyl group attached to the nitrogen of the imidazo ring. It typically appears as a white to yellow solid. The unique structural characteristics contribute to its diverse reactivity and biological potential.

Property Value
Molecular FormulaC10H12BrN3
Molecular Weight303.25 g/mol
AppearanceWhite to yellow solid

The biological activity of 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine is primarily attributed to its interactions with specific enzymes and receptors within biological systems. Preliminary studies indicate that it may influence various cellular pathways by modulating enzyme activity or receptor interactions. However, detailed mechanisms remain to be elucidated through further research.

Anticancer Properties

Research indicates that compounds similar to 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine exhibit significant anticancer activity. For instance, derivatives within the imidazo[1,2-a]pyridine family have shown efficacy against colon cancer cell lines such as HT-29 and Caco-2. These studies suggest that these compounds can induce apoptosis through pathways involving cytochrome c release and caspase activation .

Case Study:
In a study evaluating various imidazo[1,2-a]pyridines for their anticancer effects, it was found that specific derivatives could inhibit Wnt/β-catenin signaling, which is crucial in many cancers. The study highlighted that these compounds could initiate apoptosis within two hours of treatment, suggesting rapid bioactivity .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial potential of 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine. Compounds from this class have been investigated for their ability to inhibit bacterial growth, including multidrug-resistant strains. The presence of bromine in the structure appears to enhance this activity compared to non-brominated analogs .

Synthesis and Evaluation

The synthesis of 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions utilizing various catalysts under optimized conditions. For example, copper-based catalysts have been employed effectively in synthesizing related imidazo compounds with favorable yields .

Comparative Analysis

A comparison with structurally similar compounds reveals that 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine possesses unique properties due to its specific substituents:

Compound Name Chemical Formula Unique Features
6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amineC8H9BrN4Contains a triazole ring instead of an imidazo ring
6-Bromo-N-methylimidazo[1,2-b]pyridin-3-amineC10H10BrN3Different substitution pattern on the pyridine ring
5-Bromo-N-methylimidazo[1,2-a]pyridin-3-amineC10H10BrN3Bromine at position five instead of six

Q & A

Q. What are the common synthetic routes for 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine?

The synthesis typically involves sequential functionalization of the imidazo[1,2-a]pyridine core. Key steps include:

  • Bromination : Introducing bromine at the 6-position via electrophilic substitution or palladium-catalyzed cross-coupling (e.g., using brominating agents like NBS or via Suzuki-Miyaura coupling with brominated precursors) .
  • Ethylation and Methylation : Alkylation at the 2-position using ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃) and subsequent N-methylation via reductive amination with formaldehyde/NaBH₄ or methyl iodide .
  • Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

Q. How can researchers ensure purity and characterize this compound?

  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) or flash chromatography .
  • Characterization :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C2: δ ~1.3 ppm triplet; N-methyl: δ ~3.0 ppm singlet) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern for bromine .
    • Elemental Analysis : Confirm C, H, N, Br content within ±0.4% theoretical values .

Q. What solvents and reaction conditions are optimal for its stability?

  • Storage : Stable in anhydrous DMSO or DMF at -20°C (avoid aqueous solutions due to hydrolysis risk) .
  • Reactions : Use inert atmosphere (N₂/Ar) for Buchwald-Hartwig aminations or Suzuki couplings to prevent dehalogenation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives?

  • Reaction Design : Tools like density functional theory (DFT) predict transition states for bromination or alkylation steps, identifying energy barriers .
  • Machine Learning : Platforms like LabMate.AI integrate experimental data (e.g., solvent polarity, catalyst loading) to recommend conditions for maximizing yield . Example: Optimizing Pd(OAc)₂/XPhos catalyst ratios for C-N coupling .

Q. How to resolve contradictions in biological activity data (e.g., COX-2 inhibition vs. off-target effects)?

  • Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. RAW264.7 macrophages) and use selective inhibitors (e.g., celecoxib as a COX-2 control) to confirm target specificity .
  • Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with assays .
  • Structural Analog Comparison : Compare with analogs (e.g., 2-(4-(methylsulfonyl)phenyl derivatives) to isolate substituent effects on activity .

Q. What strategies enhance aqueous solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate esters at the N-methyl group, which hydrolyze in physiological conditions .
  • Polar Substituents : Replace ethyl with hydroxyl-ethyl (via post-synthetic oxidation) or incorporate PEG-linked side chains .
  • Co-solvent Systems : Use cyclodextrin-based formulations or DMSO/saline mixtures (≤10% DMSO) for dosing .

Q. How to analyze regioselectivity challenges during bromination?

  • Directing Groups : Use transient protecting groups (e.g., acetyl at N3) to direct bromine to C6 .
  • Competition Experiments : Compare bromination yields under varying conditions (e.g., FeBr₃ vs. NBS) to map electronic effects .
  • X-ray Crystallography : Confirm regiochemistry of crystalline intermediates (e.g., 6-bromo-3-carbaldehyde derivatives) .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in cross-coupling reactions?

  • Catalyst Screening : Test Pd₂(dba)₃ with SPhos or RuPhos ligands for bulky substrates .
  • Additives : Include Cs₂CO₃ to deprotonate amines or CuI to facilitate oxidative addition .
  • Microwave Assistance : Reduce reaction time from 24h to 1h (e.g., 120°C, 300W) .

Q. What analytical techniques differentiate isomeric byproducts?

  • 2D NMR : NOESY correlations to distinguish ethyl vs. propyl substitution patterns .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane/isopropanol) for stereochemical analysis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.